molecular formula C12H7ClFNO B8478981 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride

Katalognummer: B8478981
Molekulargewicht: 235.64 g/mol
InChI-Schlüssel: XFNWHPITMUTKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride is an organic compound with the molecular formula C12H7ClFNO It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridine ring at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoyl chloride in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted benzoyl chlorides.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Coupled Products: Formed through Suzuki–Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of materials with specific properties, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride in chemical reactions involves the reactivity of the benzoyl chloride group and the influence of the fluorine and pyridine substituents. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the benzoyl chloride group, making it more susceptible to nucleophilic attack. The pyridine ring can also participate in coordination with metal catalysts, influencing the course of reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.

    Benzoyl Chloride, 4-Fluoro-: A simpler fluorinated benzoyl chloride without the pyridine ring.

Uniqueness

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride is unique due to the combination of the fluorine atom and the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in organic synthesis and materials science.

Eigenschaften

Molekularformel

C12H7ClFNO

Molekulargewicht

235.64 g/mol

IUPAC-Name

2-fluoro-4-pyridin-4-ylbenzoyl chloride

InChI

InChI=1S/C12H7ClFNO/c13-12(16)10-2-1-9(7-11(10)14)8-3-5-15-6-4-8/h1-7H

InChI-Schlüssel

XFNWHPITMUTKAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.